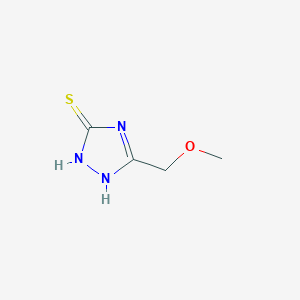

3-(methoxymethyl)-1H-1,2,4-triazole-5-thiol

Description

Significance of 1,2,4-Triazoles in Heterocyclic Chemistry

1,2,4-Triazoles are five-membered heterocyclic rings containing three nitrogen atoms and two carbon atoms. This structural motif is found in a wide array of biologically active compounds and approved pharmaceutical agents. The presence of multiple nitrogen atoms imparts unique electronic properties to the ring, allowing for a variety of intermolecular interactions, including hydrogen bonding and coordination with metal ions. This makes the 1,2,4-triazole (B32235) scaffold a privileged structure in drug discovery, with derivatives exhibiting antimicrobial, antifungal, antiviral, anticonvulsant, anti-inflammatory, and anticancer properties.

Overview of Research Trajectories for 3-(methoxymethyl)-1H-1,2,4-triazole-5-thiol

Direct and extensive research specifically focused on this compound is limited in readily accessible scientific literature. However, based on the known reactivity and applications of analogous 1,2,4-triazole-5-thiols, several research trajectories can be envisaged for this compound.

A primary area of investigation would likely be in the synthesis of novel derivatives. The thiol group is a key functional handle for further chemical modifications. Researchers would likely explore S-alkylation, S-acylation, and the formation of disulfide bonds to create a library of related compounds. These new molecules could then be screened for various biological activities. For instance, the synthesis of Schiff bases from the amino group of related 4-amino-1,2,4-triazole-3-thiols has been a common strategy to develop new antimicrobial agents.

Another research avenue would be the investigation of its potential as a ligand for coordination chemistry. The nitrogen atoms of the triazole ring and the sulfur atom of the thiol group can act as coordination sites for metal ions, leading to the formation of metal-organic frameworks (MOFs) or coordination polymers with potential applications in catalysis, gas storage, or as antimicrobial agents.

The general synthetic route to 3-substituted-1H-1,2,4-triazole-5-thiols often involves the cyclization of a thiosemicarbazide (B42300) derivative. In the case of this compound, a plausible starting material would be methoxyacetyl-thiosemicarbazide, which would undergo base-catalyzed cyclization to form the desired triazole ring.

Structural Features and Pharmaceutical Relevance of 1,2,4-Triazole-5-thiols

The 1,2,4-triazole-5-thiol scaffold possesses several structural features that contribute to its pharmaceutical relevance. The triazole ring is a bioisostere for amide and ester groups, meaning it can mimic these functional groups in biological systems, potentially leading to improved metabolic stability and pharmacokinetic properties.

The thiol group is a crucial pharmacophore in many biologically active molecules. It can exist in a tautomeric equilibrium with its thione form. This tautomerism can influence the compound's ability to interact with biological targets. The thiol group can also participate in hydrogen bonding and act as a nucleophile or a coordinating agent.

The diverse biological activities reported for 1,2,4-triazole-5-thiol derivatives underscore their pharmaceutical importance. These compounds have been investigated for a wide range of therapeutic applications, as detailed in the table below.

| Biological Activity | Examples of Investigated 1,2,4-Triazole-5-thiol Derivatives |

| Antimicrobial | Derivatives with various aryl and alkyl substituents have shown activity against a range of bacteria and fungi. scirp.org |

| Anti-inflammatory | Certain 4,5-disubstituted-1,2,4-triazole-3-thiols have exhibited anti-inflammatory properties. nih.gov |

| Anticancer | Some derivatives have been evaluated for their cytotoxic effects against various cancer cell lines. scirp.org |

| Anticonvulsant | The 1,2,4-triazole nucleus is a component of several compounds with anticonvulsant activity. scirp.org |

| Antioxidant | The thiol group can contribute to the radical scavenging properties of these molecules. mdpi.com |

The methoxymethyl group at the 3-position of the target compound, this compound, is a relatively small and flexible ether linkage. This substituent could influence the compound's solubility, lipophilicity, and steric profile, which in turn would affect its pharmacokinetic and pharmacodynamic properties. The exploration of such derivatives is a common strategy in medicinal chemistry to fine-tune the biological activity of a lead compound.

Properties

IUPAC Name |

5-(methoxymethyl)-1,2-dihydro-1,2,4-triazole-3-thione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7N3OS/c1-8-2-3-5-4(9)7-6-3/h2H2,1H3,(H2,5,6,7,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIMAHMOQUGYTKN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=NC(=S)NN1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations

General Synthetic Routes to 1,2,4-Triazole-5-thiol Derivatives

The synthesis of the 1,2,4-triazole-5-thiol scaffold is a well-established area of heterocyclic chemistry, pivotal for accessing a wide range of compounds. These derivatives are recognized for their diverse applications, prompting the development of numerous synthetic protocols.

Cyclization Reactions of Thiosemicarbazide (B42300) Derivatives

A predominant and versatile method for constructing the 1,2,4-triazole-5-thiol ring system involves the intramolecular cyclization of acylthiosemicarbazide or related thiosemicarbazide precursors. This transformation is highly influenced by reaction conditions, particularly the pH of the medium.

The general approach commences with the synthesis of a 1-acyl-4-substituted-thiosemicarbazide. This intermediate is typically prepared through the condensation of acid hydrazides with various isothiocyanates. Subsequent ring closure of the acylthiosemicarbazide derivative under alkaline conditions, such as refluxing with sodium hydroxide or potassium hydroxide, leads to the formation of the desired 3,4,5-substituted-1,2,4-triazole-5-thiol. nih.gov For instance, 1-(2-furoyl or phenylacetyl)-4-substituted thiosemicarbazides can be effectively cyclized in an alkaline medium to yield the corresponding 5-(furan-2-yl or benzyl)-4-(aryl)-4H-1,2,4-triazole-3-thiols. nih.gov

Alternatively, starting with a carboxylic acid and thiosemicarbazide, the intermediate 1-formyl-3-thiosemicarbazide can be formed and subsequently cyclized. orgsyn.org Heating this intermediate with aqueous sodium hydroxide facilitates ring closure to produce 1,2,4-triazole-3(5)-thiol. orgsyn.org The choice of base and solvent system is critical for optimizing the reaction yield and purity of the final product.

It is noteworthy that the reaction medium can dictate the structure of the resulting heterocycle. While alkaline conditions favor the formation of 1,2,4-triazoles, acidic media often lead to the formation of isomeric 1,3,4-thiadiazole derivatives from the same thiosemicarbazide precursor. mdpi.com

| Precursor | Reagent/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| 1-(phenylacetyl)-4-aryl-thiosemicarbazides | 2N NaOH, Reflux | 5-benzyl-4-aryl-4H-1,2,4-triazole-3-thiol | 62-79% | nih.govsemanticscholar.org |

| 1-formyl-3-thiosemicarbazide | NaOH, H₂O, Steam Bath | 1,2,4-triazole-3(5)-thiol | 72-81% | orgsyn.org |

| N-(arylcarbamothioyl)acetohydrazide derivatives | 2 M NaOH, Reflux | 4-aryl-5-(substituted)-4H-1,2,4-triazole-3-thiol | 70-90% | mdpi.com |

Green Chemistry Approaches in Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of heterocyclic compounds to reduce environmental impact, minimize waste, and improve energy efficiency. nih.gov

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatic reductions in reaction times, increased yields, and cleaner reaction profiles compared to conventional heating methods. rsc.orgrsc.org The synthesis of 1,2,4-triazole (B32235) derivatives has significantly benefited from this technology. scielo.org.za For example, the synthesis of various 1,2,4-triazole-3-one derivatives and their subsequent conversion to other heterocyclic systems were achieved with enhanced yields and significantly reduced reaction times under microwave irradiation compared to traditional heating. scielo.org.za In the synthesis of thioether derivatives of 1,2,4-triazoles, microwave-assisted methods proved superior in terms of reaction time, yield, and energy efficiency. mdpi.com One study found the optimal conditions for a specific S-alkylation reaction to be 90 °C for 15 minutes under microwave irradiation. mdpi.com This efficiency highlights the potential of microwave-assisted synthesis for the rapid generation of 1,2,4-triazole libraries. rsc.org

The use of environmentally benign solvents is a cornerstone of green chemistry. Efforts have been made to replace hazardous organic solvents with safer alternatives like water, ethanol, or to perform reactions under solvent-free conditions. The synthesis of 1,2,4-triazole derivatives has been successfully adapted to these greener conditions. For instance, the cyclization of thiosemicarbazide derivatives can often be carried out in aqueous or ethanolic solutions of sodium hydroxide, reducing the reliance on volatile organic solvents. nih.govmdpi.com The development of solvent-free reaction conditions, often coupled with microwave irradiation, represents a significant advancement in the eco-friendly synthesis of these heterocyclic systems.

| Reaction Type | Conventional Method (Time) | Microwave Method (Time) | Yield Improvement | Reference |

|---|---|---|---|---|

| Synthesis of 1,3,5-trisubstituted-1,2,4-triazoles | > 4 hours | 1 minute | Significant | rsc.org |

| Synthesis of Piperazine-azole-fluoroquinolone derivatives | 27 hours | 30 minutes | Up to 96% yield | rsc.org |

| S-Alkylation of 1,2,4-triazole-3-thiol | Several hours | 15-45 minutes | Generally higher | mdpi.comzsmu.edu.ua |

Potential Synthetic Pathways for 3-(methoxymethyl)-1H-1,2,4-triazole-5-thiol (based on analogous derivatives)

While the direct synthesis of this compound is not extensively documented, a plausible synthetic route can be proposed based on established methodologies for analogous 3-(alkoxymethyl) and 3-(aryloxymethyl) derivatives. The key strategy involves the base-catalyzed cyclization of a 1-(alkoxyacetyl)thiosemicarbazide intermediate.

A well-documented analogous reaction is the synthesis of 3-aryloxymethyl-5-mercapto-1,2,4-triazoles from the base-catalyzed cyclization of 1-aryloxyacetylthiosemicarbazides. researchgate.net Following this precedent, a viable pathway for the target compound would begin with the preparation of 1-(methoxyacetyl)thiosemicarbazide. This intermediate can be synthesized by reacting methoxyacetyl hydrazide with an isothiocyanate or by treating methoxyacetyl chloride with thiosemicarbazide.

The subsequent and crucial step is the intramolecular cyclization of 1-(methoxyacetyl)thiosemicarbazide. This is typically achieved by heating the intermediate in an alkaline medium, such as an aqueous or alcoholic solution of potassium hydroxide or sodium hydroxide. The base facilitates the deprotonation and subsequent nucleophilic attack of the terminal nitrogen onto the carbonyl carbon, followed by dehydration to yield the stable 1,2,4-triazole ring. This method provides a direct and efficient route to introduce the methoxymethyl substituent at the 3-position of the triazole-thiol core.

Derivatization Strategies for 1,2,4-Triazole-5-thiols

The 1,2,4-triazole-5-thiol scaffold possesses multiple reactive sites, allowing for a wide range of chemical transformations. The molecule exists in a thiol-thione tautomerism, and its reactivity can be directed towards the sulfur atom or the nitrogen atoms of the heterocyclic ring. uobaghdad.edu.iq

The sulfur atom of the thiol group is a potent nucleophile, making S-alkylation a common and straightforward derivatization strategy. researchgate.netnih.gov Reaction of the triazole-thiol with various alkylating agents, such as alkyl or benzyl (B1604629) halides, in the presence of a base, readily affords the corresponding 3-S-substituted derivatives. mdpi.commdpi.com For example, reactions with ethyl bromoacetate or substituted benzyl chlorides proceed efficiently to yield thioether products. mdpi.commdpi.commdpi.com

Furthermore, the nitrogen atoms in the triazole ring can also undergo substitution. Alkylation can occur at the N1, N2, or N4 positions, with the regioselectivity often depending on the reaction conditions and the nature of the substituents on the triazole ring. researchgate.netnih.gov

Another important derivatization is the Mannich reaction. The active hydrogen on the N1 or N4 position of the triazole ring can react with formaldehyde and a primary or secondary amine to yield N-aminomethylated products, known as Mannich bases. oarjbp.comresearchgate.nettucl.edu.np This reaction provides a valuable method for introducing diverse amino functionalities, significantly expanding the chemical space and potential applications of the resulting compounds. tucl.edu.np

| Reaction Type | Reagents | Product Type | Reference |

|---|---|---|---|

| S-Alkylation | Alkyl halides (e.g., 1-bromobutane), Base (e.g., NaOH) | 3-(alkylthio)-1,2,4-triazoles | mdpi.com |

| S-Alkylation | Substituted benzyl chlorides, Base (e.g., NaOH) | 3-(benzylthio)-1,2,4-triazoles | mdpi.com |

| S-Alkylation | α-bromo-γ-butyrolactone, Base (e.g., NaOAc) | 3-((1H-1,2,4-triazol-3-yl)thio)dihydrofuran-2(3H)-one | mdpi.com |

| Mannich Reaction | Formaldehyde, Secondary Amine (e.g., piperazine) | N-Mannich Bases | oarjbp.comtucl.edu.np |

N-Alkylation and S-Alkylation Reactions

Alkylation of 1,2,4-triazole-3-thiol derivatives is a fundamental transformation for introducing alkyl or arylalkyl groups, which can significantly modify the compound's properties. The reaction can occur at the exocyclic sulfur atom (S-alkylation) or at one of the nitrogen atoms of the triazole ring (N-alkylation), with the regioselectivity being highly dependent on the reaction conditions.

S-Alkylation: The sulfur atom in the thiol tautomer is a soft nucleophile and readily reacts with electrophiles like alkyl halides. S-alkylation is typically favored and can be achieved selectively under various conditions. For instance, the reaction of 3-substituted-1H-1,2,4-triazole-5-thiols with alkyl iodides in the presence of a base, such as sodium hydroxide, leads to the formation of 5-(alkylthio) derivatives. nih.gov Similarly, reactions with other alkylating agents like benzyl chlorides and bromoacetophenones have been shown to yield exclusively S-substituted products. researchgate.net The modification of the sulfanyl fragment through S-alkylation is considered a convenient and selective method for producing diverse polysubstituted triazoles. researchgate.net

N-Alkylation: While S-alkylation is common, N-alkylation can also occur, sometimes leading to a mixture of N1 and N2 isomers. The choice of base, solvent, and the steric and electronic nature of the substituents can influence the reaction's outcome. beilstein-journals.org For some 1,2,4-triazoles, alkylation has been observed to occur at the N1, N2, or N4 positions. nepjol.inforesearchgate.netscispace.com For example, studies on related triazole systems have shown that N-alkylation can be achieved using various alkyl halides, and in some cases, specific isomers can be preferentially formed. nepjol.info The reaction of S-protected 1,2,4-triazoles with alkylating agents often results in alkylation at the N1 or N2 positions. nepjol.info

| Reagent Class | Product Type | Position of Substitution | Reference |

| Alkyl Halides (e.g., Alkyl Iodides) | S-Alkyl derivatives | S-atom | nih.gov |

| Dihaloalkanes | N-Alkyl derivatives | N1 and/or N2 atoms | nepjol.info |

| Benzyl Chlorides | S-Alkyl derivatives | S-atom | researchgate.net |

| Bromoacetophenones | S-Alkyl derivatives | S-atom | researchgate.net |

Acylation Reactions

Acylation introduces an acyl group onto the triazole scaffold, typically at a ring nitrogen atom. This reaction is usually performed using acyl chlorides or acid anhydrides. The resulting N-acyl derivatives are important intermediates for further synthetic modifications.

Research on analogous 1,2,4-triazole systems demonstrates that acylation is a viable transformation. For instance, 5-(alkylthio)-3-(3,4-dimethoxyphenyl)-4H-1,2,4-triazoles can be acylated with various acyl chlorides to produce new 1-acyl derivatives. nih.gov In these cases, the acylation occurs at one of the ring nitrogens after the sulfur has been alkylated. Studies on 5-amino-1H- nih.govmdpi.comresearchgate.nettriazole have shown that acylation with acetyl chloride or acetic anhydride can lead to mono- or di-acetylated products, with the substitution occurring at the ring nitrogen atoms. nih.gov These findings suggest that this compound and its S-alkylated derivatives can be similarly acylated to yield N-acylated compounds.

| Reagent | Product Type | Position of Substitution | Reference |

| Acyl Chlorides | N-Acyl derivatives | Ring Nitrogen (e.g., N1) | nih.gov |

| Acetic Anhydride | N-Acetyl derivatives | Ring Nitrogen | nih.gov |

Formation of Schiff Bases

Schiff bases, characterized by an azomethine (-C=N-) group, are synthesized through the condensation of a primary amine with an aldehyde or ketone. mwjscience.commdpi.com The parent compound, this compound, lacks the necessary primary amino group for this reaction. However, its derivative, 4-amino-5-(methoxymethyl)-4H-1,2,4-triazole-3-thiol , serves as an excellent precursor for Schiff base synthesis.

The general procedure involves refluxing the 4-amino-1,2,4-triazole-3-thiol derivative with a substituted aromatic aldehyde in a solvent such as ethanol, often with a few drops of an acid catalyst like concentrated hydrochloric acid. nih.gov This reaction has been widely applied to various 4-amino-5-substituted-4H-1,2,4-triazole-3-thiols to produce a large number of Schiff bases. researchgate.netnih.govnih.govresearchgate.net The primary amino group at the N4 position condenses with the carbonyl group of the aldehyde to form the characteristic imine linkage.

| Aldehyde Reactant | Schiff Base Product Name (General) | Reference |

| Benzaldehyde | 4-(Benzylideneamino)-5-(methoxymethyl)-4H-1,2,4-triazole-3-thiol | nih.govnih.gov |

| 4-Methoxybenzaldehyde | 4-((4-Methoxybenzylidene)amino)-5-(methoxymethyl)-4H-1,2,4-triazole-3-thiol | nih.gov |

| 3-Nitrobenzaldehyde | 4-((3-Nitrobenzylidene)amino)-5-(methoxymethyl)-4H-1,2,4-triazole-3-thiol | nih.gov |

| Furfuraldehyde | 5-(Methoxymethyl)-4-((furan-2-ylmethylene)amino)-4H-1,2,4-triazole-3-thiol | nih.govresearchgate.net |

Annulation Reactions Leading to Fused Heterocycles (e.g., Triazolothiadiazoles)

Annulation, or ring-forming, reactions involving this compound or its derivatives lead to the formation of fused bicyclic and polycyclic heterocyclic systems. These fused rings, such as triazolothiadiazoles and thiazolotriazoles, are of significant interest in medicinal chemistry.

The key precursor for many of these reactions is again 4-amino-5-(methoxymethyl)-4H-1,2,4-triazole-3-thiol . The presence of the N4-amino group adjacent to the N1 nitrogen and the C5-thiol group allows for cyclocondensation reactions with various one- or two-carbon synthons.

A classic example is the synthesis of the nih.govmdpi.comresearchgate.nettriazolo[3,4-b] researchgate.netmdpi.comresearchgate.netthiadiazole system. This is achieved by reacting the 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol with carbon disulfide (CS₂) in the presence of a base like potassium hydroxide. The reaction proceeds through the formation of a dithiocarbazate intermediate, which then undergoes intramolecular cyclization with the elimination of water to yield the fused triazolothiadiazole ring system.

Another important annulation reaction is the formation of thiazolo[3,2-b] nih.govmdpi.comresearchgate.nettriazoles. This can be accomplished by reacting the parent 1,2,4-triazole-3-thiol with α-haloketones or other bifunctional electrophiles. mdpi.com The reaction typically starts with S-alkylation by the α-haloketone, followed by intramolecular cyclization between the triazole N2 and the ketone's carbonyl carbon to form the fused thiazole ring. mdpi.com

| Reagent | Fused Heterocycle Formed | Reference |

| Carbon Disulfide (CS₂) | nih.govmdpi.comresearchgate.netTriazolo[3,4-b] researchgate.netmdpi.comresearchgate.netthiadiazole | N/A |

| α-Haloketones | Thiazolo[3,2-b] nih.govmdpi.comresearchgate.nettriazole | mdpi.com |

| N-Arylmaleimides | Thiazolo[3,2-b] nih.govmdpi.comresearchgate.nettriazole derivatives | mdpi.com |

Structural Elucidation and Spectroscopic Characterization

Advanced Spectroscopic Techniques for Structural Confirmation

The definitive structure of 3-(methoxymethyl)-1H-1,2,4-triazole-5-thiol is established using a suite of spectroscopic methods. Each technique offers unique insights into the molecule's atomic and electronic environment, and together they provide a comprehensive structural profile.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules by mapping the magnetic fields around atomic nuclei. For this compound, analyses of ¹H, ¹³C, and ¹⁵N isotopes are crucial for a complete assignment.

¹H NMR Analysis

Proton NMR (¹H NMR) spectroscopy provides information on the number, environment, and connectivity of hydrogen atoms in a molecule. In the ¹H NMR spectrum of this compound, specific signals corresponding to the methoxymethyl protons (-OCH₃ and -CH₂-), the triazole ring proton (N-H), and the thiol proton (S-H) would be expected. The chemical shifts (δ) of these protons are influenced by their local electronic environment. For instance, the N-H proton of the triazole ring typically appears as a broad signal at a downfield chemical shift, often above 10 ppm, due to its acidic nature. The thiol (S-H) proton signal is also characteristic, though its position can vary and it may undergo exchange with solvent protons.

¹³C NMR Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy identifies the different carbon environments within the molecule. The spectrum for this compound would display distinct signals for the carbon atoms of the methoxymethyl group (-OCH₃ and -CH₂-) and the two unique carbon atoms within the 1,2,4-triazole (B32235) ring (C3 and C5). The C5 carbon, bonded to the sulfur atom, is expected to resonate at a significantly different chemical shift compared to the C3 carbon, which is attached to the methoxymethyl substituent.

¹⁵N NMR Analysis

Nitrogen-15 NMR (¹⁵N NMR) spectroscopy, while less common, offers direct insight into the electronic structure of the nitrogen-containing triazole ring. This technique can distinguish between the different nitrogen atoms within the 1,2,4-triazole heterocycle, providing valuable data for confirming the ring structure and tautomeric form of the molecule.

Infrared (IR) and Fourier Transform Infrared (FT-IR) Spectroscopy

IR and FT-IR spectroscopy are used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to show several characteristic absorption bands. A broad absorption band in the region of 3100-3300 cm⁻¹ would correspond to the N-H stretching vibration of the triazole ring. The C-H stretching vibrations of the methoxymethyl group would appear around 2850-3000 cm⁻¹. A key feature of triazole-thiols is the thione-thiol tautomerism; the presence of a C=S (thione) stretching vibration, typically observed around 1100-1300 cm⁻¹, can provide evidence for the predominant tautomeric form in the solid state. Other significant bands would include C=N stretching of the triazole ring (around 1600 cm⁻¹) and C-O stretching of the methoxymethyl ether linkage.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns. For this compound, the mass spectrum would show a molecular ion peak (M⁺) corresponding to its molecular weight.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, which allows for the determination of the elemental composition of the molecule. This precise mass measurement is critical for confirming the molecular formula of this compound and distinguishing it from other compounds with the same nominal mass.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a technique used to measure the absorption of UV or visible radiation by a substance. For organic molecules like this compound, this technique provides information about the electronic transitions within the molecule, which are related to the presence of chromophores. The 1,2,4-triazole ring itself is a chromophore.

A hypothetical UV-Vis analysis of this compound would involve dissolving it in a suitable solvent (e.g., ethanol, methanol, or dioxane) and recording the absorbance as a function of wavelength. The resulting spectrum would be expected to show specific absorption maxima (λmax), which correspond to electronic transitions such as π → π* and n → π*.

Hypothetical UV-Vis Data Table

| Solvent | λmax (nm) | Molar Absorptivity (ε, L·mol-1·cm-1) | Transition |

| Ethanol | Data not available | Data not available | π → π |

| Methanol | Data not available | Data not available | n → π |

The position and intensity of these absorption bands can be influenced by the solvent polarity and the presence of substituents on the triazole ring. For instance, the methoxymethyl and thiol groups would be expected to have an effect on the electronic distribution within the triazole ring, thus influencing the absorption spectrum.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A single-crystal X-ray diffraction study of this compound would provide definitive information about its molecular structure in the solid state.

The process would involve growing a suitable single crystal of the compound and then exposing it to a beam of X-rays. The diffraction pattern produced is used to calculate the electron density map of the crystal, from which the positions of the individual atoms can be determined.

This analysis would yield crucial data, including:

Crystal system and space group: Describing the symmetry of the crystal lattice.

Unit cell dimensions: The lengths of the sides (a, b, c) and the angles (α, β, γ) of the unit cell.

Bond lengths and angles: Precise measurements of the distances between atoms and the angles between bonds.

Torsional angles: Describing the conformation of the molecule.

Intermolecular interactions: Information on hydrogen bonding and other non-covalent interactions that stabilize the crystal structure. The presence of the thiol group and the nitrogen atoms in the triazole ring suggests the likelihood of significant hydrogen bonding networks.

Hypothetical Crystallographic Data Table

| Parameter | Value |

| Chemical Formula | C4H7N3OS |

| Formula Weight | Data not available |

| Crystal System | Data not available |

| Space Group | Data not available |

| a (Å) | Data not available |

| b (Å) | Data not available |

| c (Å) | Data not available |

| α (°) | Data not available |

| β (°) | Data not available |

| γ (°) | Data not available |

| Volume (Å3) | Data not available |

| Z | Data not available |

| Density (calculated) (g/cm3) | Data not available |

| R-factor | Data not available |

The planarity of the 1,2,4-triazole ring and the conformation of the methoxymethyl substituent would be of particular interest in the crystallographic study.

Tautomeric Equilibria and Conformational Analysis

Investigation of Thione-Thiol Tautomerism in 1,2,4-Triazole-5-thiols

Derivatives of 3-mercapto-1,2,4-triazole, including 3-(methoxymethyl)-1H-1,2,4-triazole-5-thiol, can exist in two primary tautomeric forms: the thione form and the thiol form. ijsr.net This phenomenon, known as thione-thiol tautomerism, involves the migration of a proton between a nitrogen atom of the triazole ring and the sulfur atom of the thiol group. ijsr.net

The equilibrium can be represented as:

Thione form: The proton is attached to a nitrogen atom in the ring, and the sulfur atom is double-bonded to a carbon atom (C=S). This form is technically named 3-(methoxymethyl)-1,2-dihydro-2H-1,2,4-triazole-5-thione or its 4H-tautomer.

Thiol form: The proton is attached to the sulfur atom, forming a sulfhydryl group (-SH), and the triazole ring possesses aromatic character. ijsr.net

Numerous studies, including quantum chemical investigations, have shown that the thione form is generally the more stable and predominant tautomer, particularly in the gas phase and solid state. ijsr.netnih.govsemanticscholar.org While some crystal structures correspond to the thione form, the compound may exhibit thione-thiol tautomerism when dissolved in a solution. semanticscholar.org

Influence of Substituents on Tautomeric Preferences

The nature of the substituents on the 1,2,4-triazole (B32235) ring can influence the position of the tautomeric equilibrium. Computational studies on various disubstituted 1,2,4-triazole-3-thiones in the gas phase have indicated that substituents may not have a considerable effect on the relative stabilities and energy barriers for the proton transfer, with the thione forms remaining the predominant species. nih.gov

However, in solution, the effect of substituents can be more pronounced. A study on a series of 5-alkyl substituted 3-(2-pyridyl)-1,2,4-triazoles in a DMSO-d6 solution containing water found that the ratio of tautomers was largely insensitive to the substitution pattern, with a notable exception for the unsubstituted and the methoxymethyl substituted derivatives. researchgate.net This suggests that the electronic properties of the methoxymethyl group, compared to simple alkyl groups, can alter the relative populations of the tautomers in the equilibrium mixture. researchgate.net The orientation and electronic nature (electron-donating or electron-withdrawing) of a substituent can impact the tautomeric behavior by influencing factors like intramolecular hydrogen bonding and the degree of conjugation in the molecule. researchgate.net

Solvent Effects on Tautomeric Equilibrium

The solvent environment plays a crucial role in determining the position of the thione-thiol equilibrium. While the thione form often dominates in the solid state, the presence of both tautomers is frequently observed in solution. semanticscholar.org The polarity of the solvent can significantly affect the relative stability of the tautomers. nih.gov

For instance, studies in DMSO-water mixtures have shown that solvent molecules can actively participate in and catalyze the interconversion between tautomers. researchgate.net Theoretical studies suggest that tautomerization can occur via a proton transfer mediated by solvent molecules, such as water, which form hydrogen-bonded cyclic structures with the triazole. researchgate.net An increase in the polarity of the solvent generally enhances the effects of substituents on the molecule's electronic structure, which can, in turn, shift the tautomeric preference. nih.gov

Experimental Approaches to Tautomer Identification (e.g., IR, NMR)

Several spectroscopic techniques are instrumental in identifying and quantifying the different tautomers of 1,2,4-triazole-5-thiols in a sample.

Infrared (IR) Spectroscopy : IR spectroscopy is a key method for distinguishing between the thione and thiol forms. The presence of a C=S (thione) group is indicated by an absorption band in the range of 1166-1258 cm⁻¹, while a characteristic S-H (thiol) absorption band appears around 2550-2700 cm⁻¹. ijsr.net

Nuclear Magnetic Resonance (NMR) Spectroscopy : Both ¹H and ¹³C NMR spectroscopy are powerful tools for characterizing tautomers. ijsr.net In ¹³C NMR spectra, the thionyl carbon (C=S) of the thione form typically shows a chemical shift in the region of 150-160 ppm. ijsr.net Conversely, the carbon atom bonded to the sulfur (C-S) in the thiol form resonates at a much higher field, around 50-75 ppm. ijsr.net Multinuclear NMR techniques, including ¹H, ¹³C, and ¹⁵N, have been used to determine the specific populations of different tautomers in solution. researchgate.net

Other Spectroscopic Methods : Ultraviolet (UV) spectroscopy can also detect thione-thiol tautomeric forms, as the C=S chromophoric group in the thione tautomer gives rise to a distinct absorption band. ijsr.net Additionally, advanced techniques like high-performance liquid chromatography-mass spectrometry (HPLC-MS) have been employed to separate and identify tautomeric mixtures. jocpr.comoup.com

| Tautomer | Spectroscopic Method | Characteristic Signal | Typical Range |

|---|---|---|---|

| Thione | IR Spectroscopy | C=S stretch | 1166-1258 cm⁻¹ |

| Thiol | IR Spectroscopy | S-H stretch | 2550-2700 cm⁻¹ |

| Thione | ¹³C NMR Spectroscopy | C=S chemical shift | 150-160 ppm |

| Thiol | ¹³C NMR Spectroscopy | C-S chemical shift | 50-75 ppm |

Theoretical and Computational Approaches to Tautomerism

Theoretical and computational chemistry provides significant insights into the tautomerism of 1,2,4-triazole-5-thiols. Quantum chemical methods, such as Hartree-Fock (HF) and Density Functional Theory (DFT), are used to study the structure, stability, and energetics of the different tautomers. nih.gov

Calculations performed at levels like B3LYP/6-31G(d,p) have proven to be reliable for investigating these types of tautomeric systems. nih.gov Such studies consistently show that in the gas phase, the thione form is the most stable tautomer. nih.gov Computational models are also used to calculate the energy barriers for the intramolecular proton transfer between the thione and thiol forms. nih.gov Furthermore, these theoretical approaches can simulate vibrational frequencies, which can be scaled and compared with experimental IR spectra to aid in structural elucidation. nih.gov Theoretical modeling is also employed to simulate UV/Vis spectra for the most stable tautomeric forms, which can then be compared with experimental data to confirm structural assignments. researchgate.netresearchgate.net

| Tautomer/Regioisomer | Population (%) |

|---|---|

| Isomer A (e.g., 3-alkyl-5-(2-pyridyl)-1H) | 17-40% (general range for series) |

| Isomer B (e.g., 5-alkyl-3-(2-pyridyl)-1H) | 54-79% (general range for series) |

| Note: The ratio of isomers A and B was reported to be different for the methoxymethyl derivative compared to other alkyl-substituted compounds in the series studied. |

Computational and Theoretical Investigations

Molecular Docking Studies (in the context of Structure-Activity Relationships)

General methodologies for these types of analyses are well-established in the field of computational chemistry and are frequently applied to novel compounds to predict their physicochemical properties, reactivity, and potential biological activity. However, without specific studies on 3-(methoxymethyl)-1H-1,2,4-triazole-5-thiol, any presentation of data would be speculative and fall outside the scope of this report.

Further experimental and computational research is required to elucidate the specific properties of this compound as outlined in the requested sections.

Reactivity and Ligand Chemistry

Nucleophilic and Electrophilic Reactivity of the Triazole Ring

The reactivity of 1,2,4-triazole-5-thiol derivatives is significantly influenced by thione-thiol tautomerism. ijsr.net The molecule can exist in the thiol form (containing an S-H group) or the thione form (containing a C=S and N-H group), with the thione form often predominating. ijsr.net The deprotonated anion, the thiolate, is a soft and highly reactive nucleophile. nih.govnih.gov

The primary site for nucleophilic attack is the exocyclic sulfur atom. In its thiolate form, the sulfur readily reacts with a variety of electrophiles. For instance, studies on the parent compound, 1,2,4-triazole-3(5)-thiol, demonstrate that it undergoes nucleophilic substitution with electrophilic agents like α-bromo-γ-butyrolactone. mdpi.comsemanticscholar.org This reaction proceeds quickly, with the sulfur atom attacking the electrophilic carbon, leading to the formation of an S-substituted product. mdpi.com Similarly, it can participate in thiol-ene click reactions with compounds like N-arylmaleimides. mdpi.comsemanticscholar.org

The nitrogen atoms of the triazole ring also possess nucleophilic character and can be involved in reactions. However, the reactivity is often dominated by the soft sulfur nucleophile. nih.gov

Electrophilic substitution on the triazole ring itself is less common, as the ring is generally considered electron-deficient. However, activation of the ring, for example through N-oxidation, can render positions on the ring susceptible to both electrophilic and nucleophilic attack. rsc.org

Coordination Chemistry with Metal Ions

Substituted 1,2,4-triazole-5-thiol compounds are versatile ligands in coordination chemistry. nih.gov They possess multiple donor atoms—the sulfur of the thiol/thione group and the nitrogen atoms of the heterocyclic ring—making them capable of coordinating to a wide range of metal ions. nih.gov The ability of these ligands to form stable chelate rings enhances the stability of the resulting metal complexes. nih.govisres.org

Metal complexes of 1,2,4-triazole-5-thiol derivatives are typically synthesized through the reaction of the ligand with a suitable metal salt in an alcoholic medium. nih.govnih.gov The general procedure involves adding an ethanolic solution of the metal salt (e.g., chlorides or acetates of Ni(II), Cu(II), Zn(II), Cd(II), Co(II)) to an ethanolic solution of the triazole-thiol ligand. nih.gov The reaction is often carried out under reflux for a period of one to two hours, with the resulting metal complex precipitating from the solution upon cooling. The molar ratio of metal to ligand is typically 1:1 or 1:2, depending on the desired coordination number and the nature of the metal ion. ekb.eg

The structures of metal complexes with 1,2,4-triazole-5-thiol ligands have been elucidated using various spectroscopic and analytical techniques, including FT-IR, UV-visible spectroscopy, NMR, and magnetic susceptibility measurements. nih.govnih.govscienceopen.com Based on spectral data, different geometries have been proposed for the resulting complexes. For many derivatives, complexes with Ni(II), Zn(II), Cd(II), and Sn(II) often adopt a tetrahedral geometry. nih.govnih.govscienceopen.com In contrast, Cu(II) complexes frequently exhibit a square planar structure. nih.govnih.govscienceopen.com Other coordination geometries, such as octahedral, have also been observed for complexes of Co(II), Ni(II), and Cu(II), particularly when co-ligands like water are involved. ekb.eg

| Metal Ion | Common Coordination Geometry | Reference |

|---|---|---|

| Ni(II) | Tetrahedral, Octahedral | nih.govekb.eg |

| Cu(II) | Square Planar, Octahedral | nih.govnih.govekb.eg |

| Zn(II) | Tetrahedral | nih.gov |

| Cd(II) | Tetrahedral, Octahedral | nih.govekb.eg |

| Co(II) | Octahedral | ekb.eg |

| Pd(II) | Square Planar | ekb.eg |

1,2,4-triazole-5-thiol derivatives are classified as polydentate ligands with several potential coordination sites. nih.gov The most common binding mode is bidentate chelation, where the ligand coordinates to a single metal center through two donor atoms. This typically involves the deprotonated sulfur atom of the thiol group and one of the adjacent nitrogen atoms of the triazole ring (N4). nih.gov This coordination forms a stable five-membered chelate ring, which is entropically favorable. nih.gov

Another significant binding mode is bridging, where the triazole ligand links two or more metal centers. The deprotonated triazole moiety can act as a bridging agent, often utilizing the N1 and N2 atoms to connect adjacent metal ions. isres.orgmdpi.com This bridging capability is fundamental to the formation of coordination polymers and other extended structures. Monodentate coordination, though less common, is also possible, typically through the sulfur atom or a single ring nitrogen. isres.org

| Binding Mode | Description | Coordinating Atoms |

|---|---|---|

| Bidentate Chelating | Ligand binds to a single metal ion at two points, forming a ring. | Thiolate Sulfur and Ring Nitrogen (N4) |

| Bridging | Ligand connects two or more metal centers. | Ring Nitrogens (e.g., N1, N2) |

| Monodentate | Ligand binds to a single metal ion at one point. | Thiolate Sulfur or a single Ring Nitrogen |

Role as Building Blocks in Supramolecular Chemistry

The versatile coordination behavior of 1,2,4-triazole-5-thiol derivatives makes them excellent building blocks (synthons or tectons) for the construction of supramolecular assemblies, such as coordination polymers (CPs) and metal-organic frameworks (MOFs). mdpi.com The ability of the triazole ring to act as a bridging ligand, connecting multiple metal centers, is key to forming extended one-, two-, or three-dimensional networks. mdpi.com

Exploration of Biological Activities and Structure Activity Relationships Sar

Antimicrobial Activity Studies

The urgent need for new antimicrobial agents to combat the rise of drug-resistant pathogens has driven research into novel heterocyclic compounds. nih.gov The 1,2,4-triazole-3-thiol scaffold has emerged as a promising foundation for the development of new antibacterial and antifungal drugs. scirp.orgeurjchem.comnih.gov

Derivatives of 1,2,4-triazole-3-thiol have demonstrated a broad range of antibacterial activities. Studies have shown that modifications at various positions of the triazole ring can lead to significant potency against both Gram-positive and Gram-negative bacteria.

For instance, a series of Schiff bases derived from 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol exhibited strong antibacterial activity against Staphylococcus aureus, with some compounds showing efficacy superior or comparable to the standard drug streptomycin. nih.gov In another study, Schiff bases of 3-amino-1,2,4-triazole-5-thiol were tested against several bacterial strains. emanresearch.org One derivative, T8, was particularly effective against Staphylococcus aureus with an IC50 of 22 µg/mL, while compound T6 showed the strongest inhibition against Klebsiella pneumoniae with an IC50 of 15 µg/mL. emanresearch.org

Fused 1,2,4-triazole (B32235) derivatives, such as 1,2,4-triazolo[3,4-b] crpsonline.comzsmu.edu.uaisres.orgthiadiazines, have also shown excellent antibacterial activity. Specific derivatives demonstrated potent inhibition against E. coli and P. aeruginosa with a Minimum Inhibitory Concentration (MIC) of 3.125 μg/mL. nih.gov Similarly, clinafloxacin-triazole hybrids were found to be potent against a panel of pathogens, including methicillin-resistant Staphylococcus aureus (MRSA), with MIC values ranging from 0.25 to 2 μg/mL. nih.gov

Antibacterial Activity of 1,2,4-Triazole Derivatives

| Compound Type | Bacterial Strain | Activity (MIC/IC50/Zone) | Reference |

|---|---|---|---|

| Clinafloxacin-triazole hybrid (28g) | Methicillin-resistant S. aureus (MRSA) | 0.25–1 µg/mL (MIC) | nih.gov |

| 1,2,4-Triazolo[3,4-b] crpsonline.comzsmu.edu.uaisres.orgthiadiazine (39c) | E. coli | 3.125 µg/mL (MIC) | nih.gov |

| 1,2,4-Triazolo[3,4-b] crpsonline.comzsmu.edu.uaisres.orgthiadiazine (39h) | P. aeruginosa | 3.125 µg/mL (MIC) | nih.gov |

| Schiff Base (T8) | S. aureus | 22 µg/mL (IC50) | emanresearch.org |

| Schiff Base (T3) | P. aeruginosa | 22 µg/mL (IC50) | emanresearch.org |

| Schiff Base (T6) | K. pneumoniae | 15 µg/mL (IC50) | emanresearch.org |

| Isatin Schiff Base (with Chloro group) | S. aureus, B. subtilis, P. aeruginosa, E. coli | 20–27 mm (Inhibition Zone) | nih.gov |

The 1,2,4-triazole core is famously present in several systemic antifungal drugs, such as fluconazole. nih.gov Research into novel triazole-3-thiol derivatives continues to yield compounds with significant antifungal potential.

A study on 5-substituted-4-amino-1,2,4-triazole-3-thioesters reported that some of the synthesized compounds possessed significant in vitro antifungal activity when compared to the standard drug terbinafine. nih.gov Another investigation into Schiff bases of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol revealed strong antifungal effects against Microsporum gypseum, with six derivatives demonstrating activity superior to the standard drug ketoconazole. nih.gov However, in the same study, none of the tested compounds showed positive results against Candida albicans or Aspergillus niger. nih.gov

Antifungal Activity of 1,2,4-Triazole Derivatives

| Compound Type | Fungal Strain | Result | Reference |

|---|---|---|---|

| 5-substituted-4-amino-1,2,4-triazole-3-thioesters | Not specified | Significant activity compared to terbinafine | nih.gov |

| Schiff bases of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol | Microsporum gypseum | Superior activity compared to ketoconazole for 6 compounds | nih.gov |

| Schiff bases of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol | Candida albicans | No activity observed | nih.gov |

| Schiff bases of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol | Aspergillus niger | No activity observed | nih.gov |

Structure-activity relationship (SAR) studies are crucial for optimizing the antimicrobial potency of the 1,2,4-triazole scaffold. Research has identified several key structural features that influence activity.

For Schiff bases derived from isatin and 4-amino-5-benzyl-2,4-dihydro-3H-1,2,4-triazole-3-thione, the presence of chloro and bromo groups at the C-5 position of the isatin ring resulted in broad-spectrum antibacterial activity. nih.gov The same study noted that Mannich bases were generally less active than their corresponding Schiff bases. nih.gov

In a series of clinafloxacin-triazole hybrids, a 2,4-difluoro substitution on the phenyl ring (compound 28g) was found to exhibit the most potent antimicrobial efficacy. nih.gov For another series of 1,2,4-triazole derivatives, SAR analysis indicated that a 4-methoxy phenyl group at the 5-position of the triazole ring was preferable to a 4-methyl group for enhanced antibacterial activity. nih.gov These findings highlight that lipophilicity and the electronic properties of substituents play a critical role in the antimicrobial action of these compounds.

Anti-inflammatory Activity Investigations

Compounds incorporating the 1,2,4-triazole ring have been widely investigated for their anti-inflammatory properties. researchgate.netcrpsonline.com Many non-steroidal anti-inflammatory drugs (NSAIDs) act by inhibiting cyclooxygenase (COX) enzymes, and researchers have explored 1,2,4-triazole derivatives as potential new COX inhibitors. mdpi.com

Several studies have confirmed the anti-inflammatory potential of this class of compounds through in vivo models like the carrageenan-induced paw edema test. crpsonline.commdpi.com For example, a series of 1,2,4-triazole derivatives showed good anti-inflammatory results, with one compound exhibiting 53% inhibition of edema, which was greater than the standard drug ibuprofen (46% inhibition). crpsonline.com SAR analysis from this study suggested that the presence of a sulfonyl group and a free thiol (-SH) group, rather than a sulfur atom within a fused ring, are important for anti-inflammatory activity. crpsonline.com

Other research has focused on designing derivatives as selective COX-2 inhibitors to minimize the gastrointestinal side effects associated with non-selective NSAIDs. mdpi.com One study reported a novel 1,2,4-triazole derivative that exhibited selectivity for COX-2 similar to celecoxib, a known selective COX-2 inhibitor. mdpi.com Furthermore, certain 1,2,4-triazolo[1,5-a]pyridines and pregnenolone derivatives containing a 1,2,4-triazole ring have also shown significant anti-inflammatory properties comparable to indomethacin. mdpi.com

Antioxidant Activity Studies

Oxidative stress, resulting from an imbalance between reactive oxygen species (ROS) and antioxidant defenses, is implicated in various diseases. isres.org Consequently, the development of synthetic antioxidants is an active area of research. Derivatives of 1,2,4-triazole have shown promise as potent antioxidant agents. researchgate.netisres.org

In a study of 4-R-3-(morpholinomethyl)-4H-1,2,4-triazole-5-thiols, the 4-amino substituted derivative demonstrated the most pronounced antioxidant activity, reducing the level of thiobarbituric acid reactive substances (TBA-RS) by 42.5%. zsmu.edu.ua This suggests that the substituent at the N4 position of the triazole ring significantly influences antioxidant capacity. zsmu.edu.ua Another study synthesized a series of 1,2,4-triazole-3-thiol derivatives and found that a compound substituted with an aromatic phenyl group showed the highest DPPH radical scavenging activity. isres.org

Research has also indicated that the presence of a hydroxyl (-OH) group, particularly at the para position of a phenyl ring attached to the triazole scaffold, can confer good antioxidant properties due to possible extended conjugation after hydrogen radical abstraction. isres.org A series of Schiff base-1,2,4-triazoles derived from butylated hydroxytoluene (BHT) inhibited stable DPPH free radicals at a level higher than the standard antioxidant BHT itself. isres.org

Anticancer Activity Studies (In vitro cell line investigations)

The 1,2,4-triazole scaffold is a key component of several anticancer drugs, such as letrozole and anastrozole, which function as aromatase inhibitors. nih.gov This has spurred extensive research into novel triazole derivatives as potential anticancer agents. zsmu.edu.ua

A study of novel 1,2,4-triazole derivatives reported promising cytotoxic activity against the HeLa (cervical cancer) cell line, with four compounds (7d, 7e, 10a, and 10d) showing IC50 values lower than 12 μM. nih.gov The safety of these compounds was evaluated on the normal MRC-5 cell line, revealing that most of the synthesized compounds had proper selectivity against cancerous cells. nih.gov Molecular docking studies suggested that these derivatives could bind to the active site of the aromatase enzyme. nih.gov

Another series of 1,2,4-triazole-3-carboxamides with aryloxymethyl substituents was evaluated for cytotoxic activity against leukemia cell lines. mdpi.com Compound 11g showed the highest activity, with a CC50 value of 13.6 µM in K562 cells. mdpi.com Hydrazone derivatives of 1,2,4-triazole-3-thiol have also been tested against human melanoma (IGR39), triple-negative breast cancer (MDA-MB-231), and pancreatic carcinoma (Panc-1) cell lines, with several compounds showing high cytotoxicity, particularly against the melanoma cell line. nih.gov

In Vitro Anticancer Activity of 1,2,4-Triazole Derivatives

| Compound Type | Cell Line | Activity (IC50/CC50) | Reference |

|---|---|---|---|

| 1,3-diphenyl-2-(1H-1,2,4-triazol-1-yl) propan-1-one (7d, 7e) | HeLa | < 12 µM (IC50) | nih.gov |

| 1,4-diphenyl-2-(1H-1,2,4-triazol-1-yl) butane-1,4-dione (10a, 10d) | HeLa | < 12 µM (IC50) | nih.gov |

| Aryloxymethyl 1,2,4-triazole-3-carboxamide (11g) | K562 (Leukemia) | 13.6 µM (CC50) | mdpi.com |

| Aryloxymethyl 1,2,4-triazole-3-carboxamide (11g) | CCFR-SB (Leukemia) | 112 µM (CC50) | mdpi.com |

| 5-Amino crpsonline.comisres.orgmdpi.comtriazole derivative (Compound 7) | HepG2 | 17.69 µM (IC50) | researchgate.net |

| 5-Amino crpsonline.comisres.orgmdpi.comtriazole derivative (Compound 7) | MCF7 | 17.69 µM (IC50) | researchgate.net |

| Indolyl 1,2,4-triazole (Vf) | MCF-7 | 2.91 µM (IC50) | rsc.org |

| Indolyl 1,2,4-triazole (Vf) | MDA-MB-231 | 1.914 µM (IC50) | rsc.org |

Antiviral Activity Studies (In vitro investigations)

The 1,2,4-triazole scaffold is a privileged structure in medicinal chemistry, known for its wide range of pharmacological activities. bohrium.comnuft.edu.ua Derivatives of 1,2,4-triazole have been synthesized and evaluated for their in vitro antiviral activity against various human and animal viruses. These studies have shown that modifications to the triazole ring can lead to compounds with potent antiviral effects. researchgate.net

The following interactive table summarizes the in vitro antiviral activity of some representative 1,2,4-triazole derivatives, highlighting the diversity of viruses targeted by this class of compounds.

| Compound/Derivative Class | Virus Tested | Assay Type | Activity/Efficacy |

| Condensed triazolopyrimidines | Herpes Simplex Virus Type 1 (HSV-1) | Cell-based assay | High activity and selectivity |

| Triazoloazines modified with fluoroglycine | Influenza A (H1N1) | Cell-based assay | Significant activity |

| 4-((3-phenylprop-2-yn-1-yl)amino)-4H-1,2,4-triazole-3-thiol | Influenza A/Puerto Rico/8/34 (H1N1) | In vitro cell culture | High selectivity index (>300) |

| 1,2,4-triazole-3-thione derivative with benzenesulfonamide group | Human Immunodeficiency Virus 1 (HIV-1) | Cell-based assay | High activity |

This table presents data for structurally related compounds to illustrate the antiviral potential of the 1,2,4-triazole scaffold, as specific data for 3-(methoxymethyl)-1H-1,2,4-triazole-5-thiol is not available.

The structure-activity relationship (SAR) studies of these analogs suggest that the nature and position of substituents on the triazole ring play a crucial role in determining the antiviral potency and spectrum. bohrium.comresearchgate.net For instance, the lipophilicity of substituents can be an important factor in antiviral activity.

Mechanistic Insights from Biological Assays (General pathways)

The mechanisms through which 1,2,4-triazole derivatives exert their antiviral effects are varied and often target specific viral proteins or processes essential for viral replication. benthamscience.comnih.gov While the precise mechanism for this compound has not been elucidated, insights can be drawn from studies on related compounds.

One of the proposed mechanisms of action for some antiviral triazole compounds is the inhibition of viral enzymes. For example, molecular modeling studies on certain triazoloazines suggest that they may act against viral hemagglutinin, a protein crucial for the attachment of the influenza virus to host cells. bohrium.com Other 1,2,4-triazole derivatives have been investigated as potential inhibitors of viral polymerases, which are essential for the replication of the viral genome.

Another general pathway involves the disruption of viral assembly. Some studies on other heterocyclic compounds with antiviral activity have indicated that they may prevent the proper assembly of virus particles by acting on structural proteins. researchgate.net Given the structural similarities, it is plausible that 1,2,4-triazole-5-thiol derivatives could share this mechanism.

The triazole ring itself is considered a bioisostere of amide, ester, or carboxyl groups, which allows it to interact with biological targets. bohrium.comnuft.edu.ua This property, combined with its metabolic stability and favorable pharmacokinetic profiles, makes the 1,2,4-triazole scaffold a promising platform for the development of novel antiviral agents. bohrium.comnuft.edu.ua Further research is needed to specifically investigate the antiviral mechanisms of this compound to understand its potential therapeutic applications.

Advanced Applications in Materials Science and Environmental Chemistry

Applications as Coagulant Agents

In the realm of water treatment, the development of effective coagulants and flocculants is paramount for the removal of contaminants. While conventional water treatment methods like chemical oxidation and coagulation are not always suitable for removing various organic compounds, specialized functionalized polymers are gaining attention. Thiol-containing compounds, in particular, have demonstrated potential as flocculating agents for the removal of heavy metal ions.

The principle behind this application lies in the strong affinity of thiol groups for heavy metal ions, leading to the formation of stable chelate compounds. These chelates can then be separated from the aqueous solution through flocculation and precipitation. For instance, chitosan functionalized with thiol groups has been investigated as a novel flocculant for the removal of Cr(VI). mdpi.com The thiol groups on the polymer backbone effectively chelate with the metal ions, facilitating their removal. mdpi.com

Given the presence of a reactive thiol group, it is plausible that 3-(methoxymethyl)-1H-1,2,4-triazole-5-thiol could be utilized in a similar capacity. It could either be used to functionalize existing polymer backbones or potentially act as a standalone chelating agent that, upon complexing with metal ions, forms larger, settleable agglomerates. However, it is important to note that while the chemical basis for this application is sound, specific studies on the coagulant or flocculant properties of this compound are not yet prevalent in the reviewed literature.

Role in Heavy Metal Adsorption and Removal

The presence of the thiol (-SH) group in this compound makes it a strong candidate for applications in heavy metal adsorption and removal. The high affinity of sulfur-containing functional groups for heavy metal ions is a well-established principle in coordination chemistry. This interaction can be leveraged for the development of efficient adsorbents for environmental remediation.

Research into various thiol-functionalized materials has consistently demonstrated their efficacy in capturing toxic heavy metal ions from aqueous solutions. These materials operate on the principle of chelation, where the thiol group forms a coordinate bond with the metal ion, effectively sequestering it from the solution. The triazole ring may also participate in the coordination with metal ions, potentially enhancing the adsorption capacity and selectivity.

The effectiveness of thiol-based adsorbents is influenced by several factors, including the pH of the solution, the concentration of both the adsorbent and the metal ions, and the presence of other competing ions. For example, in acidic conditions, the thiol group is protonated, which can reduce its interaction with positively charged heavy metal ions.

To illustrate the potential of thiol-containing compounds in heavy metal adsorption, the following table summarizes the performance of various thiol-functionalized materials in removing different heavy metal ions.

| Adsorbent Material | Target Heavy Metal | Adsorption Capacity (mg/g) | Reference |

| Thiol-functionalized magnetic mesoporous silica | Hg(II) | 260 | |

| Thiol-functionalized magnetic mesoporous silica | Pb(II) | 91.5 | |

| Thiol-modified magnetic polypyrrole nanocomposite | Ag(I) | 806.4 - 1191.9 | doi.org |

| Chitosan cross-linked with 3-amino-1,2,4-triazole-5-thiol | Hg(II) | 461.4 | conicet.gov.ar |

While direct studies on this compound for heavy metal adsorption are limited, the data from analogous compounds strongly suggest its potential as an effective adsorbent.

Polymer Chemistry Applications

The bifunctional nature of this compound, possessing a polymerizable triazole ring and a reactive thiol group, opens up avenues for its use in polymer chemistry. The compound can potentially be used as a monomer or as a functionalizing agent to impart specific properties to polymers.

One area of application is in the synthesis of conductive polymers. For instance, the electropolymerization of a similar compound, 3-amino-1,2,4-triazole-5-thiol, has been successfully demonstrated. This process involves the oxidation of the monomer to form unstable free radicals that couple to form a polymer film on an electrode surface. The resulting polymer can exhibit semiconductive properties. It is conceivable that this compound could undergo a similar polymerization process to yield novel conductive materials.

Furthermore, the thiol group can participate in "click" chemistry reactions, such as thiol-ene reactions, which are known for their high efficiency and selectivity. This could allow for the incorporation of the methoxymethyl-triazole-thiol moiety into various polymer structures, thereby introducing metal-chelating sites or modifying the polymer's surface properties. The development of triazole-based glassy photopolymers with enhanced toughness and elongation has been demonstrated through thiol-ene photopolymerization, highlighting the versatility of triazole and thiol functionalities in creating high-performance polymers.

Future Perspectives and Research Challenges

Development of Novel Synthetic Routes for Specific Derivatizations

A significant research challenge lies in the development of novel, efficient, and regioselective synthetic methodologies for the derivatization of 3-(methoxymethyl)-1H-1,2,4-triazole-5-thiol. The presence of multiple reactive sites—the thiol group, the N1, and N4 nitrogens of the triazole ring—offers a rich platform for chemical modification. Future research should focus on:

Regioselective S-Alkylation and N-Alkylation: While methods for alkylating 1,2,4-triazole-3-thiols are known, achieving high regioselectivity remains a challenge. researchgate.net Developing novel catalytic systems or protecting group strategies to selectively target the sulfur atom versus the ring nitrogens is crucial for creating specific derivatives. For instance, studies on related triazoles have demonstrated that S-substituted derivatives can be obtained through reactions with reagents like benzyl (B1604629) chlorides and bromoacetophenones. researchgate.net

Mannich-type Reactions: The synthesis of N-Mannich bases from related 1,2,4-triazole-5(4H)-thiones has yielded compounds with potent biological activity. nih.gov Exploring similar reactions for this compound could lead to new derivatives with unique pharmacological profiles.

"Click Chemistry" Approaches: The use of 1,3-dipolar cycloaddition reactions, a cornerstone of "click" chemistry, could be a powerful tool for attaching diverse molecular fragments to the triazole scaffold, enabling the rapid synthesis of large compound libraries for screening. researchgate.net

Hybrid Molecule Synthesis: A promising strategy involves creating hybrid molecules by linking the this compound core with other known pharmacophores. mdpi.com This approach has been successful in generating new triazole-thiadiazole and triazole-norfloxacin hybrids with enhanced biological activities. mdpi.comresearchgate.net

Advanced Computational Modeling for Predictive Studies and Mechanistic Understanding

Computational chemistry offers powerful tools to accelerate the discovery and optimization of derivatives of this compound. mdpi.comstmjournals.com Future research in this area presents several key challenges and opportunities:

ADME/Tox Prediction: In the early stages of drug discovery, computational models are essential for predicting the Absorption, Distribution, Metabolism, and Excretion (ADME) and toxicity profiles of new chemical entities. researchgate.net Applying these models to virtual libraries of this compound derivatives can help prioritize candidates with favorable pharmacokinetic properties, reducing the time and cost of development. researchgate.net

Molecular Docking and Virtual Screening: For derivatives designed to interact with specific biological targets, molecular docking studies can predict binding affinities and modes of interaction. uobaghdad.edu.iq This allows for the rational design of compounds with improved potency and selectivity. Such in silico screening has been effectively used for other 1,2,4-triazole (B32235) derivatives to identify potential inhibitors of enzymes like STAT3. researchgate.net

Quantum Mechanics/Molecular Mechanics (QM/MM): For a deeper understanding of reaction mechanisms or enzyme-inhibitor interactions, hybrid QM/MM methods can provide a balance of accuracy and computational efficiency, allowing for the study of large biomolecular systems. stmjournals.com

Elucidation of Complex Reaction Mechanisms and Pathways

A fundamental research challenge is the detailed elucidation of the reaction mechanisms governing the synthesis and derivatization of this compound. While general mechanisms for the formation of the 4H-1,2,4-triazole-3-thiol ring from thiourea (B124793) derivatives have been proposed, specific kinetic and thermodynamic studies are lacking. researchgate.net Future investigations should aim to:

Map Reaction Intermediates: Utilize advanced spectroscopic techniques (e.g., in-situ NMR) and computational methods to identify and characterize transient intermediates in cyclization and derivatization reactions.

Investigate Thiol-Thione Tautomerism: The 1,2,4-triazole-5-thiol moiety exists in a tautomeric equilibrium with its 1,2,4-triazole-5-thione form. uobaghdad.edu.iq Understanding the factors that influence this equilibrium (e.g., solvent, pH, substituent effects) is critical, as the dominant tautomer dictates the molecule's reactivity and biological interactions.

Explore Unconventional Reaction Pathways: Investigate reactions beyond simple alkylation, such as [2+3]-cyclocondensation reactions, which could lead to novel fused heterocyclic systems like thiazolo[3,2-b] uobaghdad.edu.iqresearchgate.netnih.govtriazoles. mdpi.com Studies have shown that reaction conditions can dictate the pathway, leading to different products such as those from thiol-ene click processes instead of the expected cyclocondensation. mdpi.com

Design of Targeted Derivatives based on Refined Structure-Activity Relationships

A primary challenge in medicinal chemistry is to establish clear and predictive Structure-Activity Relationships (SAR). For this compound, this requires the systematic synthesis and biological evaluation of a diverse set of derivatives. Key research goals include:

Systematic Derivatization: Create focused libraries of compounds by modifying specific positions on the molecule: the methoxymethyl group at C3, the substituent on the thiol group, and substitutions at the N1 and N4 positions of the triazole ring.

Quantitative SAR (QSAR): Once biological data is obtained, develop QSAR models to correlate physicochemical properties (e.g., lipophilicity, electronic effects, steric parameters) with biological activity. researchgate.net This will enable the predictive design of more potent and selective compounds.

Bioisosteric Replacement: Explore the replacement of the methoxymethyl group or the thiol moiety with other functional groups (bioisosteres) to probe their importance for biological activity and to fine-tune pharmacokinetic properties. mdpi.com

The table below illustrates a hypothetical SAR study framework for derivatives of the 1,2,4-triazole-thiol scaffold, which could be applied to the target compound.

| Scaffold Position | Modification | Observed/Potential Impact on Activity | Reference Analogy |

| C3-substituent | Varying alkyl chain length/branching | Modulate lipophilicity and steric interactions with target | mdpi.com |

| C3-substituent | Introduction of aromatic rings | Introduce potential for π-π stacking interactions | researchgate.net |

| S-substituent | Addition of hydrazone moiety | Potential for enhanced anticancer and antimetastatic activity | nih.gov |

| S-substituent | Linking to other heterocycles | Creation of hybrid molecules with dual-action potential | mdpi.com |

| N4-substituent | Introduction of aryl groups | Can significantly influence biological activity and selectivity | mdpi.com |

Exploration of New Biological Targets and Unconventional Applications

The 1,2,4-triazole scaffold is known for its broad range of pharmacological activities, including antimicrobial, antifungal, anticancer, and anti-inflammatory effects. researchgate.netnih.govzsmu.edu.ua A significant opportunity exists to explore the full therapeutic potential of this compound and its derivatives against both established and novel biological targets.

Anticancer Activity: Derivatives of 1,2,4-triazole-3-thiol have shown promise as anticancer agents, with some acting as tubulin polymerization inhibitors or targeting specific kinases. nih.govktu.edu Future work should screen derivatives against a panel of cancer cell lines, including aggressive and drug-resistant types like triple-negative breast cancer and pancreatic cancer. nih.govktu.edu

Antimicrobial and Antifungal Agents: Given the prevalence of drug resistance, there is a constant need for new antimicrobial agents. The 1,2,4-triazole core is a component of successful antifungal drugs like fluconazole. nih.gov Derivatives of this compound should be evaluated against a wide range of bacterial and fungal pathogens. researchgate.net

Enzyme Inhibition: The triazole ring and thiol group are effective metal binders and can interact with various enzymatic active sites. Potential targets include kinases, histone demethylase LSD1, and metalloenzymes, which are implicated in numerous diseases. mdpi.comnih.gov

Anti-inflammatory and Antioxidant Activity: Many 1,2,4-triazole derivatives have demonstrated significant anti-inflammatory and antioxidant properties. researchgate.net Investigating these activities could lead to treatments for chronic inflammatory diseases.

Integration with Nanoscience and Nanotechnology for Enhanced Functionality

The convergence of materials science and medicinal chemistry opens up novel applications for this compound. The thiol group is particularly well-suited for anchoring the molecule to the surface of metal nanoparticles, creating functionalized nanomaterials.

Functionalized Nanoparticles: Research has demonstrated the ability of 1,2,4-triazole-3-thiol to protect silver nanoparticles. researchgate.net This suggests that this compound could be used to create stable, functionalized gold or silver nanoparticles. These hybrid materials could be explored for applications in:

Targeted Drug Delivery: The nanoparticle could serve as a carrier to deliver the bioactive triazole derivative to specific cells or tissues.

Biosensing: The functionalized surface could be designed to selectively bind to specific biomolecules, enabling their detection.

Catalysis: The unique electronic environment at the nanoparticle surface could be harnessed for novel catalytic applications.

Development of Novel Composites: Covalently anchoring the triazole derivative onto solid surfaces is a promising strategy for creating new functional materials with enhanced durability and utility. researchgate.net

The table below outlines potential research directions in the integration of 1,2,4-triazole-thiols with nanotechnology.

| Nanotechnology Application | Research Goal | Potential Advantage | Reference Analogy |

| Drug Delivery | Conjugate triazole derivatives to gold nanoparticles. | Enhanced bioavailability and targeted delivery to cancer cells. | General Nanoscience |

| Biosensing | Create a self-assembled monolayer on a gold electrode. | Electrochemical detection of specific metal ions or biomolecules. | researchgate.net |

| Antimicrobial Surfaces | Covalently attach to polymer surfaces. | Create materials with inherent resistance to bacterial colonization. | General Materials Science |

Q & A

Basic Research Questions

Q. What synthetic strategies are optimal for introducing the methoxymethyl group into 1,2,4-triazole-5-thiol derivatives, and how can reaction conditions be optimized?

- The methoxymethyl group can be introduced via nucleophilic substitution or alkylation reactions. For example, microwave-assisted synthesis (MAS) reduces reaction times and improves yields compared to conventional heating, as demonstrated in substituted triazole-thiol syntheses . Optimization involves adjusting solvent polarity (e.g., ethanol or propan-2-ol), temperature (80–120°C), and catalyst use (e.g., triethylamine). Monitoring via TLC or HPLC ensures reaction completion .

Q. How can the purity and structural integrity of 3-(methoxymethyl)-1H-1,2,4-triazole-5-thiol be confirmed post-synthesis?

- Use a combination of elemental analysis (C, H, N, S), ¹H/¹³C NMR (to confirm methoxymethyl resonance at δ ~3.3 ppm for OCH₃ and δ ~4.5 ppm for CH₂), and LC-MS for molecular ion verification. Chromatographic methods (HPLC with UV detection at 254 nm) assess purity (>95% recommended for biological assays) .

Q. What are the standard protocols for evaluating the antimicrobial activity of this compound in vitro?

- Follow CLSI guidelines:

- Broth microdilution to determine MIC (minimum inhibitory concentration) against Gram-positive (e.g., S. aureus), Gram-negative (e.g., E. coli), and fungal strains (e.g., C. albicans).

- Use Mueller-Hinton broth for bacteria and RPMI-1640 for fungi, with incubation at 37°C for 18–24 hours.

- Compare results to positive controls (e.g., ciprofloxacin for bacteria, fluconazole for fungi) .

Advanced Research Questions

Q. How does the methoxymethyl substituent influence the compound’s pharmacokinetic profile, and what in silico tools can predict its ADME properties?

- The methoxymethyl group enhances hydrophilicity, potentially improving solubility but reducing membrane permeability. Use SwissADME to predict parameters:

- Lipinski’s Rule of Five : Molecular weight (<500), logP (<5), H-bond donors/acceptors.

- BOILED-Egg model : Assess gastrointestinal absorption and blood-brain barrier penetration.

- CYP450 inhibition : Screen for interactions using the PreADMET platform .

Q. What strategies resolve contradictions in reported biological activity data for structurally similar triazole-thiol derivatives?

- Discrepancies may arise from variations in assay conditions (e.g., inoculum size, solvent DMSO concentration). Mitigate by:

- Standardizing protocols : Use identical microbial strains and growth media across studies.

- Dose-response curve analysis : Calculate EC₅₀ values to compare potency.

- SAR studies : Isolate the methoxymethyl group’s contribution by synthesizing analogs (e.g., replacing it with methyl or ethyl groups) .

Q. How can regioselectivity challenges during S-alkylation of the triazole-thiol scaffold be addressed?

- Regioselectivity is influenced by the electronic environment of the thiol group. Strategies include:

- Protecting group chemistry : Use trityl groups to block competing reactive sites.

- Microwave irradiation : Enhances reaction specificity for the 5-thiol position over 3-thiol tautomers.

- Solvent effects : Polar aprotic solvents (e.g., DMF) favor S-alkylation over N-alkylation .

Q. What computational methods are effective for modeling the compound’s interaction with fungal cytochrome P450 targets?

- Molecular docking (AutoDock Vina, Schrödinger Suite): Simulate binding to C. albicans CYP51 (lanosterol 14α-demethylase). Key parameters:

- Binding energy : ≤ -7.0 kcal/mol indicates strong inhibition.

- Hydrogen bonding : Interactions with heme iron or active-site residues (e.g., Tyr118).

- MD simulations : Validate stability over 50–100 ns trajectories using GROMACS .

Methodological Considerations

Q. How to design SAR studies for triazole-thiol derivatives targeting COX-2 inhibition?

- Core modifications : Synthesize analogs with varying substituents (e.g., halogen, nitro, sulfonyl) at positions 3 and 5.

- Biological assays : Measure IC₅₀ against COX-2 using a colorimetric kit (e.g., Cayman Chemical’s COX Inhibitor Screening Assay).

- Data correlation : Use Hansch analysis to link logP and electronic parameters (Hammett σ) to activity .

Q. What analytical techniques are critical for characterizing polymorphic forms of this compound?

- PXRD : Identify crystalline vs. amorphous forms.

- DSC/TGA : Determine melting points and thermal stability.

- FT-IR : Detect hydrogen-bonding patterns (e.g., S-H stretching at ~2550 cm⁻¹) .

Tables for Key Data